![molecular formula C17H12F3NO5S2 B2801114 Methyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate CAS No. 899725-30-5](/img/structure/B2801114.png)
Methyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate
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Description
Methyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate, also known as TAK-659, is a synthetic compound that has been developed as a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK plays a critical role in the signaling pathways that regulate the development and activation of B cells, which are a type of white blood cell that plays a key role in the immune system. TAK-659 has shown promise as a potential therapeutic agent for the treatment of various autoimmune and inflammatory diseases, including rheumatoid arthritis, lupus, and multiple sclerosis.
Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the coupling of aryl or vinyl boron compounds with aryl or vinyl halides or triflates. Methyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate serves as an organoboron reagent in SM coupling reactions . Its stability, mild reaction conditions, and functional group tolerance make it a valuable tool for synthesizing complex molecules.
Electrochromic Materials
The compound’s electron-rich benzothiophene core, combined with the trifluoromethoxyphenyl group, contributes to its electrochromic properties. Researchers have synthesized polydithienylpyrroles containing this motif (e.g., PTTPP, P(TTPP-co-DTC), and P(TTPP-co-DTP)) for use in electrochromic devices. These materials exhibit color changes upon electrochemical oxidation and reduction, making them suitable for smart windows, displays, and sensors .
Trifluoromethoxylation Reagents
Recent advances in trifluoromethoxylation chemistry have led to the development of innovative reagents. Methyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate is one such reagent. Its trifluoromethoxy group enables the introduction of CF3O-containing moieties into organic molecules. Researchers have explored its utility in accessing novel pharmaceuticals, agrochemicals, and materials .
properties
IUPAC Name |
methyl 3-[[4-(trifluoromethoxy)phenyl]sulfamoyl]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO5S2/c1-25-16(22)14-15(12-4-2-3-5-13(12)27-14)28(23,24)21-10-6-8-11(9-7-10)26-17(18,19)20/h2-9,21H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HECUCDOXPRZTOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate |
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